N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the introduction of the fluoro and phenyl substituents onto the pyrimidine scaffold. Researchers have reported good to excellent yields (ranging from 61% to 88%) during the synthesis process . The synthetic route likely includes azetidin-3-yl and N-methylpropane-2-sulfonamide as key starting materials.
Molecular Structure Analysis
The molecular formula of Compound X is C~19~H~19~FN~6~O , with a molecular weight of approximately 366.4 g/mol . The compound’s three-dimensional structure plays a crucial role in its interactions with biological targets. Further studies, such as X-ray crystallography or computational modeling, would provide insights into its conformation and spatial arrangement.
Future Directions
: Tanzeel Ur Rehman, Islam Ullah Khan & Sadaf Riaz. “Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds as key small organic molecules for the potential treatment of type II diabetes mellitus: in vitro studies against yeast α-glucosidase.” Medicinal Chemistry Research, Volume 26, pages 1098–1106 (2017). Link
Properties
IUPAC Name |
N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2S/c1-12(2)25(23,24)21(3)14-9-22(10-14)17-15(18)16(19-11-20-17)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWQZKIAJVNJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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